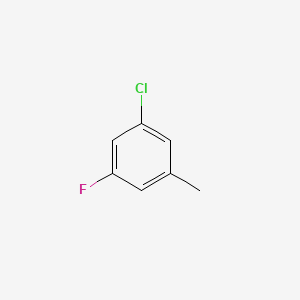

3-Chloro-5-fluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHVWXNPDWQSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239795 | |

| Record name | 3-Chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93857-90-0 | |

| Record name | 1-Chloro-3-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93857-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093857900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluorotoluene CAS number and properties

An In-depth Technical Guide to 3-Chloro-5-fluorotoluene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic hydrocarbon that serves as a critical and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups meta to a methyl group, offers a synthetically valuable platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, and analytical methodologies. Furthermore, it delves into its strategic applications, particularly as an intermediate in the development of novel pharmaceutical agents, underpinned by field-proven insights and detailed experimental workflows for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The CAS number for this compound is 93857-90-0.[1][2] Its structure combines the steric influence of the methyl group with the electronic effects of two different halogen atoms, which dictates its reactivity and utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93857-90-0 | [1][2] |

| Molecular Formula | C₇H₆ClF | [3] |

| Molecular Weight | 144.57 g/mol | [3] |

| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [4] |

| SMILES | Cc1cc(F)cc(c1)Cl | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly available; estimated based on analogs like 3-fluorotoluene (115 °C) and 3-chlorotoluene (~162 °C). | [5] |

| Density | Not explicitly available; estimated to be >1 g/mL based on analogs. | [5] |

Synthesis and Reactivity Insights

While specific, scaled-up synthesis routes for this compound are often proprietary, its synthesis can be logically deduced from established organohalogen chemistry principles. A common and effective strategy involves the Sandmeyer or Balz-Schiemann reactions starting from a substituted aniline precursor.

A plausible synthetic pathway would begin with 3-amino-5-chlorotoluene. The amino group is a versatile handle for introducing other functionalities. Diazotization of the aniline followed by a fluorinating agent is a standard method for introducing fluorine to an aromatic ring.

Caption: Plausible synthetic workflow for this compound.

The reactivity of this molecule is governed by the directing effects of its substituents. The methyl group is weakly activating and ortho-, para-directing, while the halogen atoms are deactivating but also ortho-, para-directing. This creates a complex electronic landscape that can be exploited for selective downstream functionalization, such as further halogenation, nitration, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the positions ortho to the methyl group.

Role in Pharmaceutical and Agrochemical Development

Halogenated aromatic compounds are privileged structures in medicinal chemistry.[6] The inclusion of chlorine and fluorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[7]

This compound is a valuable intermediate precisely because it installs this desirable halogenation pattern onto a versatile toluene scaffold. It can be elaborated into more complex active pharmaceutical ingredients (APIs). For instance, the methyl group can be oxidized to a carboxylic acid or a benzylic bromide, opening pathways to a vast array of derivatives. Structurally related compounds like 3-chloro-5-fluoroaniline are key starting materials for synthesizing antiviral compounds and glucocorticoid receptor agonists for treating inflammation.[8] This underscores the potential of the this compound core in constructing molecules for diverse therapeutic targets.

Caption: Role as a versatile intermediate in API synthesis.

Analytical Characterization: Quality Control Protocol

Ensuring the purity of starting materials is paramount in drug development. Control of regioisomeric impurities is a major concern, as they can be difficult to separate in later stages.[9] Gas Chromatography with Flame Ionization Detection (GC-FID) is the most suitable technique for analyzing volatile, thermally stable compounds like this compound.

Protocol: GC-FID for Purity and Regioisomer Analysis

This protocol is adapted from established methods for analyzing structurally similar halogenated aromatics.[9] The causality behind these choices is to achieve baseline separation of all potential isomers (e.g., 2-Chloro-4-fluorotoluene, 4-Chloro-2-fluorotoluene) from the main analyte.

1. Sample Preparation:

- Accurately weigh approximately 50 mg of the this compound sample into a 10-mL volumetric flask.

- Dilute to volume with a suitable solvent like Methanol or Acetonitrile. The target concentration is 5.0 mg/mL. This concentration provides a strong signal without overloading the detector.

2. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).

- Column: Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm, 1.0 µm film thickness. A mid-polarity phase like this is chosen for its ability to resolve positional isomers of halogenated compounds.[9]

- Oven Program:

- Initial Temperature: 100 °C (hold for 2 minutes).

- Ramp: 10 °C/min to 210 °C.

- Final Hold: Hold at 210 °C for 14 minutes. This temperature program ensures that the analyte and any higher-boiling impurities elute efficiently.

- Inlet:

- Mode: Split (Ratio 25:1). A split injection prevents column overloading and ensures sharp peaks.

- Temperature: 240 °C.

- Detector (FID):

- Temperature: 240 °C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Injection Volume: 1 µL.

3. Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the purity using the area percent method: Area % = (Area of Analyte Peak / Total Area of All Peaks) * 100.

- The method should be validated to have a quantitation limit of ≤0.05% to effectively control impurities.[9]

A[label="1. Sample Preparation\n(5 mg/mL in MeOH)"];

B[label="2. GC Injection\n(1 µL, Split 25:1)"];

C [label="3. Chromatographic Separation\n(Rtx®-65 Column, Temp Program)"];

D [label="4. FID Detection\n(Signal Generation)"];

E [label="5. Data Analysis\n(Peak Integration, Area % Calculation)"];

F [label="Result: Purity Report\n(≥99.5% desirable)", shape=note, fillcolor="#FBBC05"];

A -> B -> C -> D -> E -> F;

}

Caption: Workflow for GC-FID purity analysis.

Safety, Handling, and Storage

-

Hazard Classification (Predicted):

-

Flammable Liquid: Likely GHS Category 2 or 3. Keep away from heat, sparks, and open flames.[10]

-

Acute Toxicity: May be harmful if inhaled or swallowed.[10]

-

Skin/Eye Irritation: Expected to cause skin and eye irritation.

-

Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[10]

-

Table 2: Recommended Handling and PPE

| Precaution | Specification | Rationale |

| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of harmful vapors.[11] |

| Eye Protection | Wear chemical safety goggles conforming to EN166 or NIOSH standards. | To prevent eye contact and irritation.[12] |

| Hand Protection | Wear impervious gloves (e.g., nitrile, neoprene). | To avoid skin absorption and irritation.[11] |

| Skin Protection | Wear a lab coat and appropriate protective clothing. | To prevent accidental skin contact. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources. | To maintain chemical integrity and prevent fire hazards.[11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | To prevent environmental contamination.[10] |

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and life sciences sectors. Its defined structure and predictable reactivity provide chemists with a reliable starting point for constructing novel molecules with tailored biological activities. By understanding its properties, adhering to rigorous analytical and safety protocols, and appreciating its synthetic potential, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

ChemScene. 3-Bromo-4-chloro-5-fluorotoluene.

-

Sobekbio Biosciences. This compound.

-

ChemicalBook. This compound | 93857-90-0.

-

Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.

-

PubChem. 2-Chloro-5-fluorotoluene.

-

Sigma-Aldrich. 3-Fluorotoluene 99%.

-

CymitQuimica. CAS 352-70-5: 3-Fluorotoluene.

-

Sigma-Aldrich. 3-Fluorotoluene 99% Safety Information.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-Chlorotoluene.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-5-fluoroaniline.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-5-fluorobenzaldehyde.

-

ECHEMI. 3-Fluorotoluene SDS, 352-70-5 Safety Data Sheets.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluorotoluene.

-

Guidechem. What is 3-Chlorotoluene and how is it synthesized?.

-

PubChem. 3-Chloro-5-fluoroaniline.

-

YouTube. meta-Fluorotoluene Synthesis.

-

Ossila. 3-Chloro-5-fluoroaniline | CAS 4863-91-6.

-

PubChem. 3-Chlorotoluene.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Molecular Construction: 3'-Chloro-5'-fluoroacetophenone as a Versatile Building Block.

-

PubChem. 1-Chloro-3-fluoro-5-methylbenzene.

Sources

- 1. This compound [sobekbio.com]

- 2. This compound | 93857-90-0 [chemicalbook.com]

- 3. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-3-fluoro-5-methylbenzene | C7H6ClF | CID 3022684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. ossila.com [ossila.com]

- 9. longdom.org [longdom.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

physicochemical properties of 3-Chloro-5-fluorotoluene

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the . Designed for professionals in research and development, this document synthesizes structural data, theoretical and comparative property analysis, and detailed experimental protocols to serve as a foundational resource for the handling, characterization, and application of this important chemical intermediate.

Section 1: Molecular and Structural Overview

This compound is a halogenated aromatic hydrocarbon featuring a toluene backbone substituted with chlorine and fluorine atoms at the meta positions relative to the methyl group. This substitution pattern imparts specific reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its precise characterization is paramount for its effective use in synthetic chemistry.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 93857-90-0 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClF | [4][5][6] |

| Molecular Weight | 144.57 g/mol | [4][5] |

| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [6] |

| SMILES | Cc1cc(F)cc(c1)Cl | |

| InChIKey | FKHVWXNPDWQSIT-UHFFFAOYSA-N | [4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes C_Me [label="C", pos="2.5,0!"]; H_Me1 [label="H", pos="2.9,-0.5!"]; H_Me2 [label="H", pos="2.9,0.5!"]; H_Me3 [label="H", pos="2.2,0.5!"]; Cl [label="Cl", pos="-1.3,-2.2!"]; F [label="F", pos="-1.3,2.2!"]; H2 [label="H", pos="1.3,-2.2!"]; H4 [label="H", pos="-2.5,0!"]; H6 [label="H", pos="1.3,2.2!"];

// Benzene ring positions C1 [pos="1.5,0!"]; C2 [pos="0.75,-1.3!"]; C3 [pos="-0.75,-1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,1.3!"]; C6 [pos="0.75,1.3!"];

// Aromatic bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C2 -- H2; C3 -- Cl; C4 -- H4; C5 -- F; C6 -- H6;

// Double bonds (rendered as text for clarity in neato) label="Aromatic Ring" [pos="0,0", fontsize=10]; }

Caption: Molecular structure of this compound.

Section 2: Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated through analysis of its constituent parts and comparison with structurally analogous compounds. The presence of both chlorine and fluorine significantly influences its physical characteristics compared to parent toluene.

Table 2: Summary of Physicochemical Properties (Experimental and Estimated)

| Property | 3-Fluorotoluene | 3-Chlorotoluene | This compound (Predicted) | Causality of Substituent Effects |

| Boiling Point | 115 °C | 160-162 °C | ~155-165 °C | Increased molecular weight and dipole moment from both halogens enhance intermolecular forces (van der Waals and dipole-dipole), raising the boiling point significantly above 3-fluorotoluene. The effect is dominated by the heavier chlorine atom. |

| Melting Point | -87 °C | -48 °C | ~ -55 to -45 °C | The 1,3,5-substitution pattern can disrupt crystal lattice packing compared to more symmetrical isomers, but the overall increase in intermolecular forces compared to the monosubstituted parent compounds will raise the melting point. |

| Density (@ 25°C) | 0.991 g/mL | 1.072 g/mL | ~1.1-1.2 g/mL | Density is significantly increased by the incorporation of heavy halogen atoms (Cl: 35.45 amu, F: 19.00 amu) relative to the hydrogen atoms they replace. |

| Solubility | Immiscible in water[7] | Insoluble in water | Predicted to be immiscible in water | The molecule is predominantly nonpolar, making it insoluble in polar solvents like water. It is expected to be fully miscible with common organic solvents such as ethers, ketones, and other halogenated or aromatic hydrocarbons. |

Section 3: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Based on its structure, the following spectral characteristics are predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms.

-

Methyl Protons (-CH₃): A singlet or a very fine doublet (due to long-range coupling with fluorine) is expected around δ 2.3-2.4 ppm .

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8-7.2 ppm).

-

The proton at C2 (between the methyl and chloro groups) will likely appear as a singlet or narrow triplet.

-

The proton at C4 (between the chloro and fluoro groups) will be a triplet of doublets due to coupling with the adjacent fluorine and the meta proton.

-

The proton at C6 (between the fluoro and methyl groups) will also be a triplet of doublets.

-

The key diagnostic feature will be the presence of both ³J(H-F) and ⁴J(H-F) coupling constants, typically in the range of 5-10 Hz and 2-3 Hz, respectively.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is characterized by the large coupling constants between carbon and fluorine.

-

Expected Signals: Seven distinct signals are predicted (four aromatic CH, two quaternary aromatic C, and one methyl C).

-

C-F Coupling: The carbon directly bonded to fluorine (C5) will appear as a large doublet with a ¹J(C-F) coupling constant of approximately 240-250 Hz. The ortho (C4, C6) and meta (C1, C3) carbons will also show smaller C-F couplings (²J(C-F) ~20-25 Hz, ³J(C-F) ~5-10 Hz).

-

Chemical Shifts: The C-Cl and C-F carbons will be significantly downfield shifted due to the electronegativity of the halogens.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups and bond vibrations.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands in the 2900-3000 cm⁻¹ region from the methyl group.

-

C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, prominent absorption band in the 1100-1250 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 144.

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z 146 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 109) and the formation of a fluorotropylium or fluorobenzyl cation through rearrangement.

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols describe standard laboratory procedures for characterizing compounds like this compound.

Protocol: Boiling Point Determination by Simple Distillation

This method is the gold standard for determining the boiling point of a pure liquid at atmospheric pressure.[8][9][10] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[10]

Caption: Workflow for boiling point determination via simple distillation.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a properly placed thermometer (top of the bulb level with the side arm), a condenser with water flowing counter-currently, and a collection flask.[8]

-

Sample Preparation: Charge the distillation flask with the liquid sample (filling it to no more than two-thirds capacity) and add 2-3 boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently.

-

Equilibrium and Measurement: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise and then stabilize. Record this stable temperature as the boiling point.[8] For a pure compound, this temperature should remain constant throughout the distillation.[11]

-

Data Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a temperature correction may be necessary.

Causality: The use of boiling chips prevents bumping and superheating, ensuring the observed temperature accurately reflects the liquid-vapor equilibrium. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the liquid, not the liquid itself.

Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts.[12]

Step-by-Step Methodology:

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[13][14]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a small vial.[15] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[12][13]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][15][16]

-

Standard Addition (Optional): A small amount of an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ 0.00 ppm).

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[16]

Causality: Filtering the sample is a non-negotiable step. Suspended solids drastically disrupt the magnetic field homogeneity within the sample volume, leading to broad, poorly resolved spectral lines that cannot be corrected by shimming.[12]

Protocol: Purity Assessment by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds.[17][18]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Conditions:

-

Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable for separating halogenated aromatics.

-

Injector: Set to a split mode (e.g., 50:1) at a temperature of ~250 °C to ensure rapid volatilization.

-

Oven Program: Start with an initial temperature of ~60 °C, hold for 2 minutes, then ramp at 10 °C/min to ~200 °C.

-

Detector: FID set at ~280 °C.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample.

-

Purity Calculation: The purity is determined by the area percent method. The area of the main peak (this compound) is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[19]

Causality: The choice of a mid-polarity column provides good separation of aromatic isomers and related impurities. The FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range, making it ideal for area percent purity calculations.[17][20]

Section 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling. While a specific SDS is not publicly available, data from analogous compounds like 3-fluorotoluene and other chlorinated aromatics provide a reliable safety profile.[21][22]

-

Hazards: Expected to be a flammable liquid.[21] May cause skin, eye, and respiratory irritation.[21] Harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Keep away from heat, sparks, and open flames.[21][23] All equipment used for handling should be properly grounded to prevent static discharge.[23] Avoid breathing vapors.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Section 6: Conclusion

This compound is a key chemical intermediate whose physicochemical properties are dictated by the combined electronic and steric effects of its methyl, chloro, and fluoro substituents. While direct experimental data is limited, a robust profile can be constructed through comparative analysis and an understanding of fundamental chemical principles. Its identity, purity, and structure are readily confirmed using standard spectroscopic and chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound safely and effectively in their synthetic endeavors.

References

- 1. ossila.com [ossila.com]

- 2. 93857-90-0 | this compound - Fluoropharm [fluoropharm.com]

- 3. This compound | 93857-90-0 [chemicalbook.com]

- 4. 93857-90-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 93857-90-0 | this compound - 杭州氟药药业有限公司 [fluoropharm.cn]

- 6. pschemicals.com [pschemicals.com]

- 7. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. vernier.com [vernier.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of boiling point and distillation | PPTX [slideshare.net]

- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. scribd.com [scribd.com]

- 15. research.reading.ac.uk [research.reading.ac.uk]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. kelid1.ir [kelid1.ir]

- 18. scispace.com [scispace.com]

- 19. m.youtube.com [m.youtube.com]

- 20. agilent.com [agilent.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-fluorotoluene: A Key Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of 3-Chloro-5-fluorotoluene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern makes it a valuable building block for creating complex molecular architectures with tailored physicochemical and biological properties.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted toluene derivative with the chemical formula C₇H₆ClF. The structural arrangement consists of a benzene ring substituted with a methyl group, a chlorine atom at position 3, and a fluorine atom at position 5.

Core Molecular Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for researchers.

| Identifier | Value | Source |

| IUPAC Name | 1-Chloro-3-fluoro-5-methylbenzene | [1] |

| CAS Number | 93857-90-0 | [2][3] |

| Molecular Formula | C₇H₆ClF | [1] |

| Molecular Weight | 144.57 g/mol | Calculated |

| SMILES | Cc1cc(F)cc(c1)Cl | [3] |

Physicochemical Characteristics

| Property | 3-Fluorotoluene | 3-Chlorotoluene | This compound |

| Boiling Point | 115 °C | 162 °C | Estimated to be between 160-180 °C |

| Melting Point | -87 °C | -48 °C | Estimated to be between -60 to -40 °C |

| Density | 0.991 g/mL at 25 °C | 1.073 g/mL at 20 °C | Estimated to be ~1.1-1.2 g/mL at 25 °C |

| Solubility | Immiscible in water. | Insoluble in water. | Expected to be insoluble in water. |

| Appearance | Colorless liquid with an aromatic odor. | Colorless liquid. | Expected to be a colorless liquid. |

Data for analogs sourced from various chemical suppliers and databases.[4][5]

Spectroscopic Profile

While specific spectroscopic data for this compound is not widely published, a full analysis of the proton magnetic resonance spectrum for the isomeric 2-chloro-5-fluorotoluene has been reported, indicating the complexity of spin-spin coupling constants in such molecules.[6] For researchers working with this compound, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would show distinct signals for the methyl protons (a singlet) and the aromatic protons. The aromatic region would display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The spectrum would reveal seven distinct carbon signals. The carbon atoms attached to fluorine and chlorine would show characteristic shifts, and the C-F coupling would be observable.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the methyl group and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, characteristic of the chlorine isotope (³⁵Cl/³⁷Cl) ratio.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most plausible and industrially relevant synthetic route to this compound is via the diazotization of 3-chloro-5-fluoroaniline, followed by a Sandmeyer or Balz-Schiemann type reaction. This approach leverages readily available starting materials and established chemical transformations.

The general workflow is depicted below:

Caption: Proposed synthesis of this compound.

Protocol Insight:

-

Diazotization: 3-Chloro-5-fluoroaniline is dissolved in a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

-

Substitution (Sandmeyer Reaction): To introduce the chlorine atom (in this case, to replace the amino group with a hydrogen atom, a variation is needed), the diazonium salt solution would be treated with a catalyst like copper(I) chloride.[7][8][9] However, for converting the amine to a methyl group, a different synthetic strategy would be required, or more likely, the chloro and fluoro substitutions are performed on a toluene derivative. A more direct route involves the Sandmeyer reaction to introduce the chloro group if starting from an aminofluorotoluene.

-

Substitution (Balz-Schiemann Reaction): For introducing a fluorine atom, the diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.[10][11][12][13] This is a common method for the synthesis of fluoroaromatic compounds.

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The chlorine and fluorine atoms are electron-withdrawing via induction but electron-donating through resonance. The methyl group is weakly electron-donating. This substitution pattern makes the aromatic ring susceptible to further electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of new functional groups. The presence of the halogen atoms also provides sites for nucleophilic aromatic substitution under specific conditions and for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drugs derived directly from this compound are not widely publicized, its structural motifs are found in various pharmacologically active compounds. Related molecules serve as key intermediates in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The analogous 3-chloro-5-fluoroaniline is used to synthesize APIs for antiviral (e.g., against influenza A H1N1) and anti-inflammatory treatments.[14]

-

Kinase Inhibitors: Fluorinated aromatic compounds are integral to many kinase inhibitors used in oncology. For instance, a patent for PRMT5 inhibitors describes compounds containing a 2-amino-3-chloro-5-fluoroquinoline moiety, highlighting the utility of this substitution pattern in complex heterocyclic systems for cancer therapy.[15]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for advanced herbicides and pesticides, where the halogen atoms contribute to the molecule's potency and environmental persistence.[1]

The general workflow for utilizing such an intermediate is illustrated below:

Caption: Role of intermediates in drug development.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the hazard profiles of its structural analogs, the following precautions should be taken:

-

Hazards: Expected to be a flammable liquid.[16] May cause skin, eye, and respiratory irritation.[14] Harmful if inhaled or swallowed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[18]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its synthesis is achievable through established chemical routes, and its unique electronic properties make it an attractive building block for the design of novel, complex molecules. While detailed public data on its specific properties are sparse, a thorough understanding of related compounds provides a solid foundation for its safe handling and effective use in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art of Molecular Construction: 3'-Chloro-5'-fluoroacetophenone as a Versatile Building Block.

-

Wikipedia. (2023, November 28). Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, December 16). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

- Merck. (n.d.). Schiemann Reaction (Balz-Schiemann Reaction). The Merck Index, 13th ed., p. ONR-83.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Schaefer, T., & Peeling, J. (1973). Proton magnetic resonance spectra of 3-fluorotoluene and 2-chloro-5-fluorotoluene. The sign and coupling mechanism of. Canadian Journal of Chemistry, 51(18), 3073-3077.

-

NIST. (n.d.). 2-Chloro-5-fluorotoluene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Gutmann, B., et al. (2015). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz–Schiemann Reaction. Organic Process Research & Development, 19(1), 106-111.

- Google Patents. (n.d.). US Patent 10,005,761 B2.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: o-Chlorotoluene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.

-

SpectraBase. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (n.d.). US Patent 10,005,761 B2.

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Molecular Construction: 3'-Chloro-5'-fluoroacetophenone as a Versatile Building Block. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Fluorotoluene | CAS#:352-70-5. Retrieved from [Link]

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

-

PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 93857-90-0 [chemicalbook.com]

- 3. This compound [sobekbio.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Schiemann Reaction [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

spectroscopic data for 3-Chloro-5-fluorotoluene (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorotoluene

Prepared by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS No: 93857-90-0). As experimental spectra for this specific compound are not widely available in public-access databases, this guide leverages high-quality, algorithm-based spectral prediction, corroborated by established principles of spectroscopy and empirical data from structurally analogous compounds. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and interpret the spectroscopic data of this molecule.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic compound, a class of molecules pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its precise substitution pattern—a methyl group, a chlorine atom, and a fluorine atom on a benzene ring—gives it unique chemical properties that are exploited in complex synthetic pathways. Unambiguous structural confirmation and purity assessment are therefore critical checkpoints in any research or development workflow involving this compound.

A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a holistic and definitive analytical fingerprint. This guide explains the theoretical basis for the expected spectral features of this compound and provides validated, step-by-step protocols for data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Causality of Experimental Choices & Predicted Spectrum

The structure of this compound dictates a specific ¹H NMR signature. The molecule has three distinct aromatic protons and a methyl group. The electron-withdrawing nature of the chlorine and fluorine atoms deshields the aromatic protons, shifting them downfield relative to toluene (which has aromatic signals around 7.17 ppm[1]). Furthermore, the spin-1/2 fluorine nucleus will couple with nearby protons, leading to characteristic splitting patterns.

Based on established substituent effects and spectral prediction algorithms, the following ¹H NMR spectrum is anticipated.

Predicted ¹H NMR Data

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Rationale |

| H-2 | 6.95 | Doublet of triplets (dt) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 6.0 Hz | Ortho to Chlorine, Para to Fluorine. Split by H-6, H-4, and Fluorine. |

| H-4 | 6.88 | Doublet of triplets (dt) | ⁴J(H,H) ≈ 2.5 Hz, ³J(H,F) ≈ 8.5 Hz | Ortho to Fluorine, Para to Chlorine. Split by H-2, H-6, and Fluorine. |

| H-6 | 7.01 | Singlet (broad) | - | Ortho to both Methyl and Chlorine. Minimal coupling to other protons. |

| -CH₃ | 2.35 | Singlet | - | Methyl group on an aromatic ring. |

Note: Data predicted using spectral simulation software and principles from analogous compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃), which shows a residual signal at ~7.26 ppm.[2][3]

Self-Validating Experimental Protocol for ¹H NMR

This protocol ensures reproducible and high-quality data acquisition.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Visualization: Labeled Structure for NMR Assignment

Caption: Structure of this compound with proton numbering.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Each chemically unique carbon atom typically produces a distinct signal.

Predicted ¹³C NMR Data

The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The fluorine atom will cause a large C-F coupling, splitting the signals of nearby carbons.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment Rationale |

| C-1 (-CH₃) | 141.2 | ~4 | Ipso-carbon attached to the methyl group. |

| C-2 | 115.1 | ~22 | Ortho to both -CH₃ and -Cl. |

| C-3 (-Cl) | 134.8 | ~7 | Ipso-carbon attached to chlorine. |

| C-4 | 113.5 | ~21 | Ortho to both -Cl and -F. |

| C-5 (-F) | 162.5 | ~245 | Ipso-carbon attached to fluorine; large one-bond C-F coupling. |

| C-6 | 125.8 | ~3 | Ortho to both -F and -CH₃. |

| -CH₃ | 20.9 | - | Typical shift for a methyl group on an aromatic ring. |

Note: Data predicted using online databases and spectral simulators.[4] The spectrum is typically recorded in CDCl₃, which has a characteristic triplet signal at ~77.2 ppm.[3]

Self-Validating Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup (100 MHz for ¹³C on a 400 MHz Spectrometer):

-

Use the same lock and shim settings established for the ¹H NMR experiment.

-

Switch the spectrometer nucleus to ¹³C.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. This is crucial as it collapses all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.

-

Key Parameters:

-

Spectral Width: 0 to 200 ppm

-

Pulse Angle: 45 degrees

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (required due to the low sensitivity of the ¹³C nucleus).

-

-

-

Data Processing:

-

Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase the spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.23 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the C-H, C-F, and C-Cl bonds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| 2980 - 2870 | Methyl C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the methyl group. |

| 1600 - 1450 | Aromatic C=C Stretch | Strong | Multiple bands are expected due to ring vibrations. |

| 1280 - 1200 | C-F Stretch | Strong | The C-F bond gives a strong, characteristic absorption. |

| 800 - 600 | C-Cl Stretch | Strong | The C-Cl bond absorption is also strong and characteristic. |

| 900 - 675 | Aromatic C-H Bend (Out-of-Plane) | Strong | The pattern of these bands can indicate the ring substitution pattern. |

Self-Validating Experimental Protocol for FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent like isopropanol and wipe dry with a soft, lint-free tissue.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of future samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that first separates the components of a mixture using Gas Chromatography (GC) and then provides structural information and the molecular weight of each component using Mass Spectrometry (MS).[5]

Predicted Mass Spectrum Fragmentation

Using Electron Ionization (EI), the this compound molecule will be ionized and fragmented in a predictable manner.

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 144, 146 | [C₇H₆ClF]⁺˙ (Molecular Ion) | The parent molecule. The two peaks in an approximate 3:1 intensity ratio are the definitive signature of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| 129, 131 | [C₆H₃ClF]⁺ | Loss of the methyl group (-CH₃). The chlorine isotope pattern remains. |

| 109 | [C₇H₆F]⁺˙ | Loss of the chlorine atom (-Cl). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in toluenes. |

Self-Validating Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injector: Split/splitless injector at 250 °C. Use split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

The resulting chromatogram will show peaks as a function of retention time.

-

The mass spectrum corresponding to the peak of interest can be extracted and compared against a reference library (like NIST) or interpreted based on the fragmentation patterns described above.

-

Visualization: GC-MS Workflow

Caption: A schematic overview of the Gas Chromatography-Mass Spectrometry process.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6][7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Wiley Science Solutions. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Available at: [Link]

-

LibreTexts Chemistry. Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

Fluoropharm. This compound. Available at: [Link]

-

NIST. 2-Chloro-5-fluorotoluene. Available at: [Link]

-

Rowan Newsletter. (2024). Predicting Infrared Spectra and Orb-v3. Available at: [Link]

-

PubChem. 3-Chloro-5-fluoroaniline. Available at: [Link]

-

PubChem. m-Fluorotoluene. Available at: [Link]

-

Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

-

PubChem. 2-Chloro-5-fluorotoluene. Available at: [Link]

-

YouTube. (2021). NMR spectrum of toulene | Spectroscopy. Available at: [Link]

-

Chegg. (2017). Solved Predict the^13C spectra of the | Chegg.com. Available at: [Link]

-

MDPI. (2023). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. Available at: [Link]

-

NIST. Toluene. Available at: [Link]

-

NIST. Benzene, 1-(chloromethyl)-3-fluoro-. Available at: [Link]

-

SpectraBase. 3-Chloro-5-trifluoromethoxyaniline - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

NIST. 3-Chloro-2-fluorotoluene. Available at: [Link]

-

NIST. Phenol, 3-chloro-. Available at: [Link]

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]

-

University of California, Riverside. Notes on NMR Solvents. Available at: [Link]

Sources

- 1. 306937-30-4|3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Spectrum [Toluene] | AAT Bioquest [aatbio.com]

- 3. Visualizer loader [nmrdb.org]

- 4. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Fluorotoluene(352-70-5) 1H NMR [m.chemicalbook.com]

- 6. This compound | 93857-90-0 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3-Chloro-5-fluorotoluene in Modern Chemistry

This compound is a key halogenated aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a chloro, a fluoro, and a methyl group on the benzene ring, imparts specific reactivity and physical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable intermediate in multi-step synthetic endeavors. This guide provides a comprehensive overview of the most pertinent and practical synthetic pathways to this compound, offering in-depth technical details and field-proven insights to aid researchers in their synthetic challenges.

Strategic Synthesis Pathway Analysis

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The most prominent and industrially viable strategies involve the introduction of the chloro group at a late stage via a Sandmeyer reaction on a pre-functionalized aniline, or through halogen exchange reactions on appropriately substituted precursors. This guide will focus on the most logical and well-documented approaches, providing a comparative analysis to inform the selection of the most suitable route based on starting material availability, scalability, and overall efficiency.

Pathway 1: The Sandmeyer Reaction Approach from 3-Fluoro-5-methylaniline

The most direct and widely recognized route to this compound is through the Sandmeyer reaction, a classic and reliable method for the conversion of an aromatic amine to an aryl halide.[1][2][3] This pathway leverages the readily available or synthetically accessible intermediate, 3-fluoro-5-methylaniline (also known as 5-fluoro-m-toluidine). The overall transformation involves two key steps: the diazotization of the aniline and the subsequent copper(I) chloride-mediated displacement of the diazonium group.

Logical Framework for the Sandmeyer Approach

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-5-methylaniline

The successful execution of the Sandmeyer reaction is contingent on the availability of high-purity 3-fluoro-5-methylaniline. This intermediate can be prepared through several routes, with a common pathway starting from 3,5-dinitrotoluene.

Step-by-Step Protocol for 3-Fluoro-5-methylaniline Synthesis:

-

Selective Reduction of 3,5-Dinitrotoluene: The synthesis commences with the selective reduction of one nitro group of 3,5-dinitrotoluene to yield 3-nitro-5-aminotoluene. This can be achieved using various reducing agents, such as sodium sulfide or ammonium polysulfide, which allow for controlled reduction in the presence of a second nitro group.

-

Balz-Schiemann Reaction: The resulting 3-nitro-5-aminotoluene is then subjected to a Balz-Schiemann reaction to introduce the fluorine atom. This involves diazotization of the amino group with sodium nitrite in the presence of fluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield 3-fluoro-5-nitrotoluene.

-

Reduction of the Remaining Nitro Group: The final step in the synthesis of the key intermediate is the reduction of the nitro group in 3-fluoro-5-nitrotoluene. This is typically accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, or by using reducing agents like tin(II) chloride in hydrochloric acid.

Part 2: The Sandmeyer Reaction for the Synthesis of this compound

With the 3-fluoro-5-methylaniline in hand, the final two stages of the synthesis can be performed.

Detailed Experimental Protocol:

-

Diazotization of 3-Fluoro-5-methylaniline:

-

In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-fluoro-5-methylaniline (1.0 equiv) and a solution of concentrated hydrochloric acid (approx. 3.0 equiv) in water.

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A solution of sodium nitrite (1.05 equiv) in water is added dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. The reaction is stirred for an additional 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid (approx. 2.0 equiv) is prepared. This solution should be cooled to 0-5 °C.

-

The cold diazonium salt solution is then added slowly to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled to room temperature and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless liquid.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) because arenediazonium salts are unstable and can decompose, especially at higher temperatures, leading to side reactions and reduced yields.[4]

-

Use of Copper(I) Chloride: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.[1]

-

Acidic Conditions: The presence of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

Pathway 2: Halogen Exchange (Halex) Reactions

An alternative approach to the synthesis of this compound involves a halogen exchange (Halex) reaction. This strategy is particularly useful if a precursor with a different halogen at the desired position is more readily available. Two potential variations of this approach are the fluorination of a dichlorinated precursor or the chlorination of a difluorinated precursor.

Conceptual Halogen Exchange Workflow

Caption: Conceptual pathways for Halogen Exchange (Halex) synthesis of this compound.

Variant A: Fluorination of 3,5-Dichlorotoluene

This route involves the nucleophilic substitution of one of the chlorine atoms in 3,5-dichlorotoluene with a fluoride ion.

General Protocol Considerations:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective fluorinating agent. The reactivity of KF can be enhanced by using it in combination with a phase-transfer catalyst.

-

Phase-Transfer Catalyst: Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often employed to increase the solubility and nucleophilicity of the fluoride ion in the organic phase.

-

Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is typically required to achieve the high temperatures necessary for the reaction to proceed.

-

Reaction Conditions: The reaction generally requires elevated temperatures, often in the range of 150-250 °C, and is carried out under anhydrous conditions to prevent the deactivation of the fluoride source.

Variant B: Chlorination of 3,5-Difluorotoluene

In this less common approach, one of the fluorine atoms in 3,5-difluorotoluene would be substituted by a chloride ion. However, due to the high strength of the C-F bond, this transformation is generally more challenging than the fluorination of a chloro-aromatic compound. This reaction would likely require harsh conditions and may suffer from low yields and selectivity.

Comparative Analysis of Synthesis Pathways

| Metric | Pathway 1: Sandmeyer Reaction | Pathway 2: Halogen Exchange |

| Starting Material | 3-Fluoro-5-methylaniline | 3,5-Dichlorotoluene or 3,5-Difluorotoluene |

| Key Reagents | NaNO₂, HCl, CuCl | KF, Phase-transfer catalyst (for fluorination) |

| Overall Yield | Generally good to high (typically >70%) | Variable, often moderate |

| Product Purity | High after purification | Can be challenging to separate from starting material and byproducts |

| Reaction Time | Several hours per step | Can be lengthy (up to 24 hours or more) |

| Process Complexity | Multi-step process | Can be a single step from the immediate precursor |

| Safety Considerations | Handling of potentially unstable diazonium salts | Use of high temperatures and high-boiling point solvents |

| Scalability | Well-established and scalable | Can be challenging to scale up due to harsh conditions |

Conclusion and Future Outlook

The synthesis of this compound is most reliably and efficiently achieved through the Sandmeyer reaction of 3-fluoro-5-methylaniline. This pathway, while multi-stepped, utilizes well-understood and scalable chemical transformations, generally providing high yields and purity. The synthesis of the key aniline intermediate is a critical consideration, and routes starting from readily available precursors like 3,5-dinitrotoluene are well-documented.

Halogen exchange reactions offer a viable alternative, particularly if the corresponding di-halogenated precursors are readily and economically available. However, these reactions often require harsh conditions and may present challenges in terms of yield and purification.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful evaluation of starting material availability, cost, required scale, and the technical capabilities of the laboratory. The detailed protocols and comparative analysis provided in this guide aim to facilitate this decision-making process and empower chemists to efficiently access this valuable synthetic building block.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

ChemBK. 3-fluoro-5-methylaniline. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

National Center for Biotechnology Information. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

Defense Technical Information Center. Improved Synthesis of 3,5-Diamino-2,4,6-Trinitrotoluene. [Link]

-

Chemistry LibreTexts. 24.9: Reactions of Arylamines. [Link]

- Google Patents. Synthesis method of 3,4-diaminotoluene.

- Google Patents.

-

DRDO. Synthesis of 4,4'-Dimethyl- 3, 3' 5,5' -Tetranitroazoxybenzene by- Selective Reduction of Trinitrotoluene. [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

-

National Center for Biotechnology Information. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

-

Chemsrc. 3-Bromo-4-chloro-5-fluorotoluene. [Link]

-

MDPI. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. [Link]

-

PubChem. 3,5-Diaminotoluene. [Link]

- Google Patents. Process for preparing 3-chloro-5-nitrotoluene.

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

- Google Patents.

-

PubMed. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

- Google Patents.

- Google Patents.

-

Scholars Commons @ Laurier. The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. [Link]

- Google Patents.

-

PubChem. 3,4-Diaminotoluene. [Link]

- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

RSC Publishing. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. [Link]

-

Chemdad. 3-Fluoro-2-methylaniline. [Link]

-

PubChem. 2,6-Diaminotoluene. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorotoluene

Introduction

3-Chloro-5-fluorotoluene is a substituted aromatic compound of significant interest to researchers and professionals in the fields of pharmaceutical and agrochemical development. The specific arrangement of the chloro, fluoro, and methyl groups on the toluene ring imparts unique physicochemical properties that make it a valuable building block in the synthesis of complex molecular architectures. The presence of both fluorine and chlorine atoms can influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets, making it a desirable synthon for drug discovery and the development of novel pesticides. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on practical, field-proven methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several retrosynthetic perspectives. The key challenge lies in the regioselective introduction of the chloro and fluoro substituents onto the toluene backbone. Direct halogenation of toluene or m-fluorotoluene is generally not a viable option due to the formation of complex isomeric mixtures that are difficult to separate. Therefore, a more controlled, stepwise approach is necessary.

The most logical and efficient strategy involves the utilization of a pre-functionalized starting material where the substitution pattern is already established. A primary amine serves as an excellent synthetic handle, as it can be readily converted to a variety of other functional groups via the formation of a diazonium salt. This leads to the identification of 3-fluoro-5-methylaniline (also known as 3-amino-5-fluorotoluene) as the most promising starting material.

An alternative, though more circuitous route, could involve the synthesis of 3-chloro-5-nitrotoluene, followed by reduction of the nitro group to an amine, and subsequent diazotization and fluorination. However, this pathway is generally less efficient and involves more synthetic steps.

This guide will focus on the primary and most practical synthetic route, commencing from 3-fluoro-5-methylaniline.

Primary Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide through the intermediacy of a diazonium salt.[1] This two-step process offers excellent control over regioselectivity and is well-suited for the synthesis of this compound from 3-fluoro-5-methylaniline.

The overall transformation can be visualized as follows:

Sources

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3-Chloro-5-fluorotoluene

Introduction

3-Chloro-5-fluorotoluene is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a weakly activating methyl group and two deactivating but ortho-, para-directing halogen atoms, presents a fascinating case study in the principles of electrophilic aromatic substitution (EAS). Understanding the interplay of these substituents is crucial for predicting and controlling the regioselectivity of its reactions, thereby enabling the targeted synthesis of desired isomers. This guide provides a comprehensive analysis of the reactivity of this compound and a detailed exploration of its behavior in key electrophilic substitution reactions.

Analysis of Substituent Effects and Reactivity

The reactivity and regioselectivity of electrophilic attack on the this compound ring are governed by the electronic and steric effects of the chloro, fluoro, and methyl substituents.

1.1. Electronic Effects of Substituents

Substituents on a benzene ring influence its reactivity through a combination of inductive and resonance effects.[2][3]

-

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the substituent. Both chlorine and fluorine are highly electronegative and therefore exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. The methyl group, being an alkyl group, is weakly electron-donating through induction (+I effect).

-

Resonance Effect (+M/-M): This effect involves the delocalization of electrons through the pi system of the aromatic ring.

-

Halogens (Cl, F): Chlorine and fluorine possess lone pairs of electrons that can be donated to the benzene ring through resonance (+M effect). This donation of electron density partially counteracts their strong inductive withdrawal. The resonance effect directs incoming electrophiles to the ortho and para positions.[2]

-

Methyl Group (CH₃): The methyl group is a weak electron-donating group through hyperconjugation, a type of resonance effect, which also directs incoming electrophiles to the ortho and para positions.[3]

-

1.2. Overall Reactivity

The overall reactivity of an aromatic ring is a balance of these activating and deactivating effects. In this compound, the deactivating inductive effects of the two halogen atoms outweigh the activating effect of the methyl group. Consequently, the ring is deactivated towards electrophilic aromatic substitution compared to toluene, but more reactive than 1,3-dichloro-5-fluorobenzene.

1.3. Predicting Regioselectivity